COX-1/COX-2 Inhibitory Potency: Esflurbiprofen vs. R-Enantiomer and Other NSAID S-Enantiomers
Esflurbiprofen demonstrates potent, near-equipotent inhibition of both COX-1 and COX-2 isoenzymes, a profile distinct from its inactive R-enantiomer and more potent than several other profen-class S-enantiomers in comparable assays. The R-enantiomer, tarenflurbil, exhibits negligible COX-1/COX-2 inhibition (IC50 ≥80 μM in purified enzyme assays), confirming that the anti-inflammatory activity of racemic flurbiprofen resides almost exclusively in the S-enantiomer [1][2]. In head-to-head comparisons using purified COX-2 from sheep placenta, S-flurbiprofen (IC50 0.48 μM) was approximately 11-fold more potent than S-ketoprofen (IC50 5.3 μM) [3]. In human whole blood assays, the stereoselectivity of S(+) flurbiprofen versus R(-) flurbiprofen, expressed as the reciprocal ratio of IC50 values, is 340 for COX-1 and 56 for COX-2, underscoring the critical importance of enantiomeric purity [4].
| Evidence Dimension | COX-2 inhibitory potency (IC50, μM) |
|---|---|
| Target Compound Data | 0.48 μM (sheep placenta COX-2) |
| Comparator Or Baseline | S-ketoprofen: 5.3 μM; R-flurbiprofen (tarenflurbil): ≥80 μM |
| Quantified Difference | Esflurbiprofen is ~11-fold more potent than S-ketoprofen and >166-fold more potent than R-flurbiprofen |
| Conditions | Purified COX-2 from sheep placenta; In vitro enzyme assay |
Why This Matters
This ensures that procurement of the S-enantiomer, rather than the racemate or alternative NSAIDs, delivers maximal COX inhibitory activity for inflammation models without confounding off-target effects from the R-enantiomer.
- [1] Carabaza A, Cabré F, Rotllan E, Gómez M, Gutiérrez M, García ML, Mauleón D. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. J Clin Pharmacol. 1996 Jun;36(6):505-12. View Source
- [2] Tarenflurbil. TargetMol. https://www.targetmol.cn/compound/tarenflurbil View Source
- [3] Carabaza A, Cabré F, Rotllan E, Gómez M, Gutiérrez M, García ML, Mauleón D. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. J Clin Pharmacol. 1996 Jun;36(6):505-12. Table 2. View Source
- [4] Van Haeringen NJ, Van Sorge AA, Van Delft JL, Carballosa Core-Bodelier VM. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. J Ocul Pharmacol Ther. 2000 Aug;16(4):345-52. View Source
